molecular formula C15H14N2O5 B10897847 2-hydroxy-N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide

2-hydroxy-N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide

Cat. No.: B10897847
M. Wt: 302.28 g/mol
InChI Key: SBZOHJIAHKMQJG-CXUHLZMHSA-N
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Description

2-HYDROXY-N’~1~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}BENZOHYDRAZIDE is a complex organic compound with a unique structure that combines a benzohydrazide moiety with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’~1~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}BENZOHYDRAZIDE typically involves a multistep process. One common method includes the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’~1~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-HYDROXY-N’~1~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-HYDROXY-N’~1~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}BENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-N’~1~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}BENZOHYDRAZIDE is unique due to its combination of a benzohydrazide moiety with a pyran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]benzamide

InChI

InChI=1S/C15H14N2O5/c1-8-7-12(19)13(15(21)22-8)9(2)16-17-14(20)10-5-3-4-6-11(10)18/h3-7,18-19H,1-2H3,(H,17,20)/b16-9+

InChI Key

SBZOHJIAHKMQJG-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=CC=CC=C2O)/C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=CC=CC=C2O)C)O

Origin of Product

United States

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